molecular formula C10H9BrO2 B8595522 2-Bromo-1-(2,3-dihydro-benzofuran-6-yl)-ethanone

2-Bromo-1-(2,3-dihydro-benzofuran-6-yl)-ethanone

Cat. No.: B8595522
M. Wt: 241.08 g/mol
InChI Key: PZCXUBAZHSITGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(2,3-dihydro-benzofuran-6-yl)-ethanone is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

2-bromo-1-(2,3-dihydro-1-benzofuran-6-yl)ethanone

InChI

InChI=1S/C10H9BrO2/c11-6-9(12)8-2-1-7-3-4-13-10(7)5-8/h1-2,5H,3-4,6H2

InChI Key

PZCXUBAZHSITGH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Br2 (0.36 ml, 7.01 mmol) was added dropwise to a stirring solution of 1-(2,3-dihydro-benzofuran-6-yl)-ethanone (1.13 g, 6.97 mmol) in MeOH (20 mL) held at 0° C. The reaction mixture was slowly allowed to reach room temperature. After 3 h, the reaction was quenched by the addition of NaHCO3 (aq, saturated)(until pH=8). Most of the methanol was removed under reduced pressure and the residue was extracted twice with EtOAc (2×20 mL). The organic extracts were pooled, washed with brine (10 mL), dried over MgSO4 and concentrated under reduced pressure. The residue was purified by preparative HPLC using a gradient of 40-70% MeCN in a 0.1M ammonium acetate buffer as eluent. The fractions containing the desired product were pooled and most of the MeCN was removed under reduced pressure. The residue was extracted with EtOAc (2×20 mL) and the combined organic layers was washed with brine, dried over MgSO4 and concentrated. The obtained was finely washed MeOH to give the title compound.
Name
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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